molecular formula C9H7NO3 B3029032 4-Nitrocinnamaldehyde CAS No. 49678-08-2

4-Nitrocinnamaldehyde

Cat. No. B3029032
CAS RN: 49678-08-2
M. Wt: 177.16 g/mol
InChI Key: ALGQVMMYDWQDEC-OWOJBTEDSA-N
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Description

4-Nitrocinnamaldehyde is a chemical compound with the molecular formula C9H7NO3 . It appears as beige to yellow-brown crystals or crystalline powder .


Synthesis Analysis

4-Nitrocinnamaldehyde has been used in the Doebner-Miller reaction with 2-methylaniline in concentrated HCl to directly produce the corresponding 8-methyl-2-phenylquinoline . It has also been used in the synthesis of Schiff bases .


Molecular Structure Analysis

The molecular structure of 4-Nitrocinnamaldehyde consists of a cinnamaldehyde group attached to a nitro group . The molecular weight is 177.1568 .


Chemical Reactions Analysis

In the Doebner-Miller reaction, 4-nitrocinnamaldehyde reacts with 2-methylaniline in concentrated HCl to give the corresponding 8-methyl-2-phenylquinoline . It has also been used in the preparation of 2, 2′- [ (E)-3- (4-nitrophenyl) prop-2-ene-1,1-diyl] bis (3-hydroxy-5, 5-dimethylcyclohex-2-en-1-one) .


Physical And Chemical Properties Analysis

4-Nitrocinnamaldehyde is a beige to yellow-brown crystal or crystalline powder . Its molecular weight is 177.1568 .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 4-Nitrocinnamaldehyde is not detailed, it has been noted for its antimicrobial activity .

Safety and Hazards

4-Nitrocinnamaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGQVMMYDWQDEC-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrocinnamaldehyde

CAS RN

1734-79-8, 49678-08-2
Record name 4-Nitrocinnamaldehyde
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Record name 4-Nitrocinnamaldehyde
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Record name 2-Propenal, 3-(4-nitrophenyl)-
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Record name p-nitrocinnamaldehyde
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Record name 4-Nitrocinnamaldehyde
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Record name 4-NITROCINNAMALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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